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molecular formula C8H8F2O B3042057 3-(Difluoromethoxy)toluene CAS No. 4837-15-4

3-(Difluoromethoxy)toluene

Cat. No. B3042057
M. Wt: 158.14 g/mol
InChI Key: LTCYLERKTGDYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04315766

Procedure details

260 Parts by weight of chlorodifluoromethane are passed, over 1.5 hours, into a stirred mixture of 221 parts by weight of m-cresol, 412 parts by weight of sodium hydroxide, 600 parts by volume of 1,4-dioxane and 500 parts by volume of water, at 67°-70° C. After stirring for 45 minutes at 68° C., the reaction mixture is cooled, diluted with 1,000 parts by volume of water and extracted four times with 200 parts by volume of ether. After drying the ether phase, concentrating under reduced pressure and distilling, 172 parts by weight of m-tolyl difluoromethyl ether of boiling point 64°-67° C./24.7 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
221
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([F:4])[F:3].[CH:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12].[OH-].[Na+].O1CCOCC1>O>[F:3][CH:2]([O:11][C:10]1[CH:5]=[C:6]([CH3:12])[CH:7]=[CH:8][CH:9]=1)[F:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Name
221
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
After stirring for 45 minutes at 68° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 200 parts by volume of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ether phase
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilling

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(F)OC=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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